N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide
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Overview
Description
N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide is a useful research compound. Its molecular formula is C18H14FN5OS and its molecular weight is 367.4. The purity is usually 95%.
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Scientific Research Applications
Catalyst- and Solvent-Free Synthesis
A study demonstrated an efficient approach for the regioselective synthesis of heterocyclic amides, leveraging catalyst- and solvent-free conditions under microwave assistance. This method highlights the strategic use of intermediate compounds for preparing complex molecules, potentially relevant to synthesizing derivatives of the compound of interest (Moreno-Fuquen et al., 2019).
Antiviral Activity
Research into benzamide-based 5-aminopyrazoles and their fused heterocycles demonstrated remarkable antiavian influenza virus activity. The synthesis route employed could offer insights into designing analogs of the target compound with potential antiviral properties (Hebishy et al., 2020).
Analgesic Potential
A series of triazole derivatives was synthesized and evaluated for in vivo analgesic activity. This study illustrates the broad-spectrum biological significance of triazole-containing compounds, which could be relevant to exploring the analgesic potential of the target compound (Zaheer et al., 2021).
Antimicrobial Activity
A synthesis and evaluation of fluorobenzamides containing thiazole and thiazolidine demonstrated promising antimicrobial analogs. The inclusion of a fluorine atom was essential for enhancing antimicrobial activity, suggesting the fluorine component in the compound of interest may confer similar properties (Desai et al., 2013).
Mechanism of Action
Target of Action
Compounds containing a triazole are known to exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .
Mode of Action
The unique structure of triazole facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .
Biochemical Pathways
Compounds containing triazole have been reported to inhibit glycogen synthase kinase-3, antagonize gaba receptors, agonize muscarinic receptors, and show anti-hiv-1, cytotoxic, antihistaminic, and antiproliferative activities .
Pharmacokinetics
The pharmacokinetics of similar triazole compounds have been studied .
Result of Action
Some compounds containing triazole have shown promising neuroprotective and anti-inflammatory properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the synthesis of similar triazole compounds has shown a strong dependence on dissolved oxygen .
Properties
IUPAC Name |
N-[[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-2H-benzotriazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN5OS/c1-10-16(26-18(21-10)12-4-2-3-5-13(12)19)9-20-17(25)11-6-7-14-15(8-11)23-24-22-14/h2-8H,9H2,1H3,(H,20,25)(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQNQWSMELJQSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2F)CNC(=O)C3=CC4=NNN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.